molecular formula C9H5F3O4 B1297660 4-(Trifluoromethyl)phthalic acid CAS No. 835-58-5

4-(Trifluoromethyl)phthalic acid

Cat. No.: B1297660
CAS No.: 835-58-5
M. Wt: 234.13 g/mol
InChI Key: VNLYHYHJIXGBFX-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)phthalic acid is an organic compound with the molecular formula C9H5F3O4 It is characterized by the presence of a trifluoromethyl group attached to the phthalic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)phthalic acid can be challenging due to the reactivity of the trifluoromethyl group. One common method involves the reaction of 2-naphthoic acid with trifluoromethylating agents under controlled conditions . The reaction typically requires the use of cesium fluoride as a fluorine source and specific reaction conditions to ensure the successful incorporation of the trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)phthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized phthalic acids .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)phthalic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various targets, leading to its effects in different applications. The exact pathways and targets depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Trifluoromethyl)phthalic acid include:

Uniqueness

This compound is unique due to the specific positioning of the trifluoromethyl group on the phthalic acid structure. This positioning can significantly influence its chemical properties and reactivity compared to other similar compounds. The trifluoromethyl group enhances the compound’s stability and can alter its interactions with other molecules, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-(trifluoromethyl)phthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O4/c10-9(11,12)4-1-2-5(7(13)14)6(3-4)8(15)16/h1-3H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLYHYHJIXGBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344723
Record name 4-(Trifluoromethyl)phthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

835-58-5
Record name 4-(Trifluoromethyl)phthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Trifluoromethylphthalic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methyl 2-cyano-4-trifluoromethyl-benzoate (102.3 g.), sodium hydroxide pellets (108 g.), water (900 cc.) and methanol (1,900 cc.) are heated to the reflux temperature for 12 hours. The solution is decolorised by means of animal charcoal (0.6 g.). After filtration, hydrochloric acid (d = 1.19) (100 cc.) is added. The mixture is extracted with ethyl ether (2.25 liters). The organic layer is dried over anhydrous magnesium sulphate (40 g.). After filtering, and concentrating the filtrate, 4-trifluoromethyl-phthalic acid (99.1 g.) melting at 178° C is obtained.
Quantity
102.3 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Name
Quantity
900 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-(trifluoromethyl)phthalic acid contribute to the structural diversity of MOFs?

A1: this compound (CF3-H2bdc) acts as an organic linker in the construction of MOFs. Its carboxylate groups can coordinate to metal ions, forming chains or clusters. The research by Lyu et al. [] demonstrates that by using CF3-H2bdc along with various dipyridyl-typed co-ligands, three distinct series of MOFs with unique topologies were created. This highlights the versatility of CF3-H2bdc in generating diverse MOF structures by influencing the coordination environment around metal centers and dictating the overall framework architecture.

Q2: Are there any notable properties associated with the MOFs synthesized using this compound in this study?

A2: Yes, one MOF synthesized using CF3-H2bdc in this study exhibited a fascinating property []. This specific MOF, denoted as 1 in the paper, demonstrated a reversible change in its fluorescence emission depending on its hydration state. Upon dehydration, the framework contracted slightly, leading to a shift in fluorescence from 500 nm to 425 nm. Rehydration reversed this process, highlighting a potential application of this MOF as a sensor for water or humidity.

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